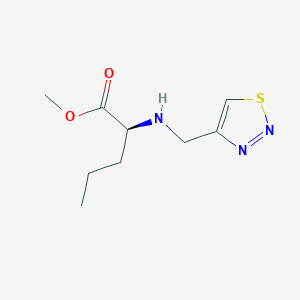![molecular formula C16H25N3O3 B7355724 2-[(2R,4R)-4-methoxy-2-(pyridin-3-yloxymethyl)pyrrolidin-1-yl]-N-propylacetamide](/img/structure/B7355724.png)
2-[(2R,4R)-4-methoxy-2-(pyridin-3-yloxymethyl)pyrrolidin-1-yl]-N-propylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2R,4R)-4-methoxy-2-(pyridin-3-yloxymethyl)pyrrolidin-1-yl]-N-propylacetamide, also known as MP-10, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrrolidinyl-amides and has been found to exhibit a wide range of biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of 2-[(2R,4R)-4-methoxy-2-(pyridin-3-yloxymethyl)pyrrolidin-1-yl]-N-propylacetamide is not fully understood, but it is believed to act on the dopaminergic and cholinergic systems in the brain. This compound has been found to increase the levels of dopamine and acetylcholine in the brain, which are important neurotransmitters involved in the regulation of movement, cognition, and mood.
Biochemical and Physiological Effects
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been found to increase the levels of dopamine and acetylcholine in the brain, which are important neurotransmitters involved in the regulation of movement, cognition, and mood. This compound has also been found to exhibit anti-inflammatory and analgesic effects. Additionally, this compound has been found to exhibit neuroprotective effects by reducing oxidative stress and preventing neuronal damage.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-[(2R,4R)-4-methoxy-2-(pyridin-3-yloxymethyl)pyrrolidin-1-yl]-N-propylacetamide in lab experiments is its ability to cross the blood-brain barrier, which allows it to act directly on the central nervous system. Additionally, this compound has been found to exhibit low toxicity and high selectivity for its target receptors. However, one of the limitations of using this compound in lab experiments is its relatively high cost and the complexity of its synthesis.
Future Directions
There are several future directions for the research on 2-[(2R,4R)-4-methoxy-2-(pyridin-3-yloxymethyl)pyrrolidin-1-yl]-N-propylacetamide. One direction is to further investigate its potential therapeutic applications in various diseases such as Parkinson's disease, Alzheimer's disease, and schizophrenia. Another direction is to explore its potential use as a radioligand in PET imaging. Additionally, further research is needed to fully understand the mechanism of action of this compound and to develop more efficient and cost-effective synthesis methods.
Synthesis Methods
The synthesis of 2-[(2R,4R)-4-methoxy-2-(pyridin-3-yloxymethyl)pyrrolidin-1-yl]-N-propylacetamide involves a multi-step process that starts with the reaction of pyridine-3-carboxylic acid with 2-(bromomethyl)-4-methoxy-1H-pyrrole in the presence of a base. The resulting intermediate is then reacted with N-propylamine to obtain the final product, this compound. The purity of this compound can be further improved by recrystallization and chromatographic purification.
Scientific Research Applications
2-[(2R,4R)-4-methoxy-2-(pyridin-3-yloxymethyl)pyrrolidin-1-yl]-N-propylacetamide has been extensively studied for its potential therapeutic applications in various diseases such as Parkinson's disease, Alzheimer's disease, and schizophrenia. It has been found to exhibit neuroprotective, anti-inflammatory, and analgesic effects, making it a promising candidate for the treatment of these diseases. This compound has also been studied for its potential use as a radioligand in positron emission tomography (PET) imaging.
properties
IUPAC Name |
2-[(2R,4R)-4-methoxy-2-(pyridin-3-yloxymethyl)pyrrolidin-1-yl]-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3/c1-3-6-18-16(20)11-19-10-15(21-2)8-13(19)12-22-14-5-4-7-17-9-14/h4-5,7,9,13,15H,3,6,8,10-12H2,1-2H3,(H,18,20)/t13-,15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SERSBJGBSYQPFJ-UKRRQHHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1CC(CC1COC2=CN=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNC(=O)CN1C[C@@H](C[C@@H]1COC2=CN=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2R)-1-[[4-(difluoromethyl)phenyl]methylsulfonyl]pyrrolidin-2-yl]-1,2-oxazole](/img/structure/B7355642.png)
![3-[(2S)-1-[[4-(difluoromethyl)phenyl]methylsulfonyl]pyrrolidin-2-yl]-1,2-oxazole](/img/structure/B7355653.png)

![3-[(2R)-1-(4-methoxy-3,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]-1,2-oxazole](/img/structure/B7355662.png)
![3-[[(2R,4R)-4-methoxy-1-(2-methylpropylsulfonyl)pyrrolidin-2-yl]methoxy]pyridine](/img/structure/B7355663.png)
![tert-butyl 4-[[(2R)-2-hydroxypropyl]sulfamoyl]-1,4-diazepane-1-carboxylate](/img/structure/B7355667.png)
![N,N-dimethyl-4-[[(1R,2R)-2-methylcyclopentyl]methylsulfonyl]piperazine-1-carboxamide](/img/structure/B7355683.png)

![5-(4-chlorophenyl)-2-[[(2S)-2-(1,2-oxazol-3-yl)pyrrolidin-1-yl]methyl]-1,3-oxazole](/img/structure/B7355695.png)
![2-[(2S)-2-(1,2-oxazol-3-yl)pyrrolidin-1-yl]-N-propylacetamide](/img/structure/B7355703.png)
![2-(methoxymethyl)-4-[[(2R)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]methyl]-1,3-thiazole](/img/structure/B7355707.png)
![methyl 5-[[(2R,4R)-4-methoxy-2-(pyridin-3-yloxymethyl)pyrrolidin-1-yl]methyl]furan-2-carboxylate](/img/structure/B7355728.png)
![2-[(2R)-2-(1,2-oxazol-3-yl)pyrrolidin-1-yl]-N-propylacetamide](/img/structure/B7355746.png)
![(2S)-2-[(2-methylpyrazol-3-yl)methyl]-N-(2-methyl-2-pyridin-3-ylpropyl)pyrrolidine-1-carboxamide](/img/structure/B7355750.png)